molecular formula C12H17FN2O2 B13921669 Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate

Tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate

Cat. No.: B13921669
M. Wt: 240.27 g/mol
InChI Key: GEXMCJZVHPRTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable substituted phenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential pharmaceutical agents. Its structural features, such as the amino and fluoro groups, can be modified to enhance biological activity and selectivity .

Industry: In the chemical industry, tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluoro group can enhance binding affinity and selectivity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison: tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate is unique due to the presence of both amino and fluoro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. In comparison, tert-butyl carbamate lacks these substituents, making it less versatile in certain applications. The presence of the fluoro group in tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate also imparts unique properties, but the overall structure and reactivity differ from tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)carbamate .

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-5-fluoro-2-methylphenyl)carbamate

InChI

InChI=1S/C12H17FN2O2/c1-7-5-9(14)8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16)

InChI Key

GEXMCJZVHPRTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.